molecular formula C18H16BrN B12548994 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide CAS No. 162687-64-1

1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide

Cat. No.: B12548994
CAS No.: 162687-64-1
M. Wt: 326.2 g/mol
InChI Key: ARGLMEHXACHRIW-UHFFFAOYSA-M
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Description

1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide typically involves the reaction of quinoline with 3-phenylprop-2-en-1-yl bromide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen, with reagents such as alkyl halides or acyl chlorides, leading to the formation of N-substituted quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes .

Scientific Research Applications

1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

1-(3-Phenylprop-2-en-1-yl)quinolin-1-ium bromide can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties, chloroquine has a different substitution pattern on the quinoline ring.

    Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different chemical reactivity.

    2-Phenylquinoline: Similar in structure but with the phenyl group attached at a different position, leading to variations in biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

162687-64-1

Molecular Formula

C18H16BrN

Molecular Weight

326.2 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)quinolin-1-ium;bromide

InChI

InChI=1S/C18H16N.BrH/c1-2-8-16(9-3-1)10-6-14-19-15-7-12-17-11-4-5-13-18(17)19;/h1-13,15H,14H2;1H/q+1;/p-1

InChI Key

ARGLMEHXACHRIW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=CC3=CC=CC=C32.[Br-]

Origin of Product

United States

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